3-(4-Methanesulfonyl-phenyl)-piperidine
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Overview
Description
3-(4-Methanesulfonyl-phenyl)-piperidine is a compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a piperidine ring substituted with a 4-(methylsulfonyl)phenyl group. Piperidine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methanesulfonyl-phenyl)-piperidine can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild conditions . For example, 3-bromo-5-iodopyridin-2-amine can be coupled with 4-methylsulfonyl-phenyl boronic acid to yield the desired product .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale chemical processes that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and functional group tolerance . The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methanesulfonyl-phenyl)-piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can yield the corresponding amines .
Scientific Research Applications
3-(4-Methanesulfonyl-phenyl)-piperidine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Methanesulfonyl-phenyl)-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Piperazine: A similar compound with two nitrogen atoms in the ring.
Pyridine: A six-membered ring with one nitrogen atom, but with different chemical properties due to its aromatic nature
Uniqueness
3-(4-Methanesulfonyl-phenyl)-piperidine is unique due to the presence of the 4-(methylsulfonyl)phenyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, solubility, and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-16(14,15)12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMKJDZGCCCTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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